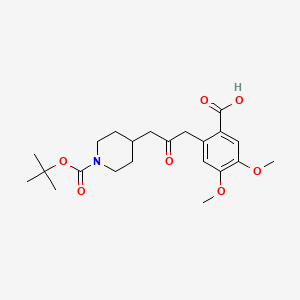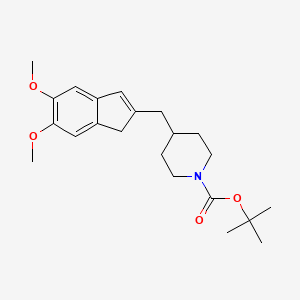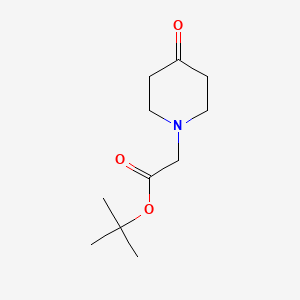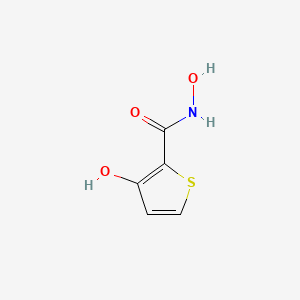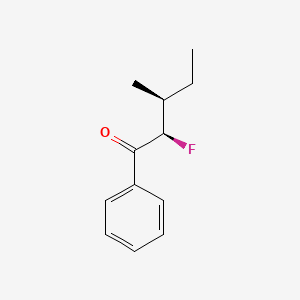![molecular formula C16H18O9 B585565 (1S,3R,4R,5R)-3-[(E)-3-(3,4-dihydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)prop-2-enoyl]oxy-1,4,5-trihydroxycyclohexane-1-carboxylic acid CAS No. 1323443-06-6](/img/structure/B585565.png)
(1S,3R,4R,5R)-3-[(E)-3-(3,4-dihydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)prop-2-enoyl]oxy-1,4,5-trihydroxycyclohexane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,3R,4R,5R)-3-[(E)-3-(3,4-dihydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)prop-2-enoyl]oxy-1,4,5-trihydroxycyclohexane-1-carboxylic acid is a labelled analogue of Chlorogenic Acid, a bioactive compound known for its anti-inflammatory and antioxidant properties. This compound is often used in scientific research due to its stable isotopic labeling, which allows for precise tracking and analysis in various biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
(1S,3R,4R,5R)-3-[(E)-3-(3,4-dihydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)prop-2-enoyl]oxy-1,4,5-trihydroxycyclohexane-1-carboxylic acid can be synthesized through the esterification of caffeic acid and quinic acid. The reaction typically involves the use of isotopically labeled caffeic acid (Caffeic Acid-13C6) and quinic acid under controlled conditions to ensure the incorporation of the 13C6 label .
Industrial Production Methods
Industrial production of this compound involves the use of advanced techniques such as deep eutectic solvents for extraction from plant sources. These solvents are environmentally friendly and provide high yields of the compound . The process includes the extraction of Chlorogenic Acid from plants like coffee beans, followed by isotopic labeling to produce this compound.
Chemical Reactions Analysis
Types of Reactions
(1S,3R,4R,5R)-3-[(E)-3-(3,4-dihydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)prop-2-enoyl]oxy-1,4,5-trihydroxycyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: It can be reduced to form dihydro derivatives.
Esterification: It can form esters with alcohols.
Isomerization: It can isomerize to form different caffeoylquinic acid isomers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Esterification: Acid catalysts like sulfuric acid are employed.
Isomerization: Heat and water are typically used to induce isomerization.
Major Products
Oxidation: Quinones
Reduction: Dihydro derivatives
Esterification: Esters of this compound
Isomerization: Different isomers of caffeoylquinic acid
Scientific Research Applications
(1S,3R,4R,5R)-3-[(E)-3-(3,4-dihydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)prop-2-enoyl]oxy-1,4,5-trihydroxycyclohexane-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a standard in analytical chemistry for the quantification of Chlorogenic Acid in various samples.
Biology: Employed in studies of metabolic pathways and enzyme interactions due to its stable isotopic label.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antioxidant, and anti-cancer properties.
Industry: Used in the food industry as an additive for its antioxidant properties and in the development of functional foods.
Mechanism of Action
(1S,3R,4R,5R)-3-[(E)-3-(3,4-dihydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)prop-2-enoyl]oxy-1,4,5-trihydroxycyclohexane-1-carboxylic acid exerts its effects through several molecular mechanisms:
Anti-inflammatory: It moderates the synthesis and secretion of inflammatory mediators such as TNF-α, IL-1β, IL-6, IL-8, NO, and PGE2.
Antioxidant: It activates the Nrf2 pathway, increasing the expression of antioxidant enzymes and reducing oxidative stress.
Metabolic Regulation: It influences glucose and lipid metabolism by activating AMPK pathways and modulating key enzymes involved in these processes.
Comparison with Similar Compounds
(1S,3R,4R,5R)-3-[(E)-3-(3,4-dihydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)prop-2-enoyl]oxy-1,4,5-trihydroxycyclohexane-1-carboxylic acid is unique due to its isotopic labeling, which allows for precise tracking in biological systems. Similar compounds include:
Caffeic Acid: A precursor in the synthesis of Chlorogenic Acid.
Quinic Acid: Another precursor in the synthesis of Chlorogenic Acid.
3-Caffeoylquinic Acid: An isomer of Chlorogenic Acid with similar properties.
This compound stands out due to its enhanced stability and traceability in research applications, making it a valuable tool in various scientific fields.
Properties
IUPAC Name |
(1S,3R,4R,5R)-3-[(E)-3-(3,4-dihydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)prop-2-enoyl]oxy-1,4,5-trihydroxycyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O9/c17-9-3-1-8(5-10(9)18)2-4-13(20)25-12-7-16(24,15(22)23)6-11(19)14(12)21/h1-5,11-12,14,17-19,21,24H,6-7H2,(H,22,23)/b4-2+/t11-,12-,14-,16+/m1/s1/i1+1,3+1,5+1,8+1,9+1,10+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWVRJTMFETXNAD-WKFUDWLESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(CC1(C(=O)O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H]([C@@H](C[C@@]1(C(=O)O)O)OC(=O)/C=C/[13C]2=[13CH][13C](=[13C]([13CH]=[13CH]2)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(2E)-[(Methoxycarbonothioyl)hydrazono]acetic acid](/img/structure/B585482.png)
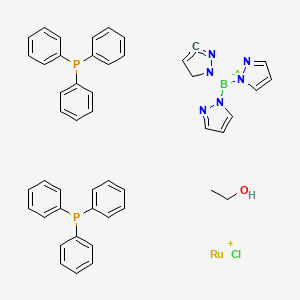
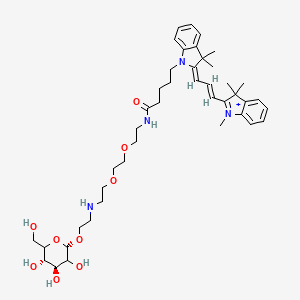
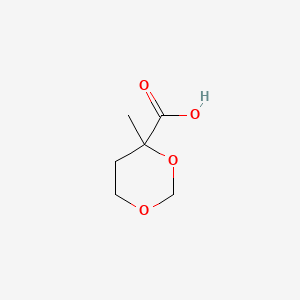
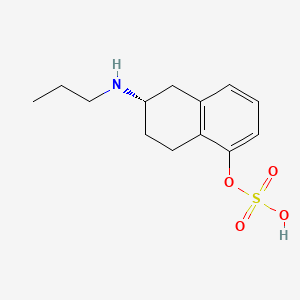
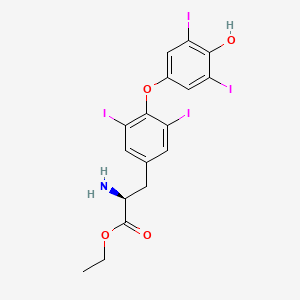
![7-Chloro-3-isobutyl-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B585493.png)
![4-[(2E)-5-(1,3,2-dithiarsolan-2-yl)-2-[(E)-3-[5-(1,3,2-dithiarsolan-2-yl)-3,3-dimethyl-1-(4-sulfobutyl)indol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate](/img/structure/B585496.png)
